2-(3-{5-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID
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Overview
Description
2-(3-{5-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is a complex organic compound with a unique structure that includes a pyridazinone core, an adamantyl group, and a dimethoxyaniline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{5-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 2,5-dimethoxyaniline with a chlorinated pyridazinone derivative under controlled conditions. The adamantyl group is then introduced through a series of substitution reactions, followed by the addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-{5-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the adamantyl and pyridazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-{5-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-{5-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone
- 2-[[6-[(5-chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Uniqueness
Compared to similar compounds, 2-(3-{5-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID stands out due to its unique combination of a pyridazinone core, an adamantyl group, and a dimethoxyaniline moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
898628-58-5 |
---|---|
Molecular Formula |
C24H28ClN3O5 |
Molecular Weight |
473.9g/mol |
IUPAC Name |
2-[3-[5-chloro-4-(2,5-dimethoxyanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C24H28ClN3O5/c1-32-16-3-4-19(33-2)17(6-16)27-18-12-26-28(22(31)21(18)25)24-9-14-5-15(10-24)8-23(7-14,13-24)11-20(29)30/h3-4,6,12,14-15,27H,5,7-11,13H2,1-2H3,(H,29,30) |
InChI Key |
WOTREAMTBGUSCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl |
Origin of Product |
United States |
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